molecular formula C21H32N4O3 B2664246 N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 922012-02-0

N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2664246
CAS No.: 922012-02-0
M. Wt: 388.512
InChI Key: ZAKMFTRKLSEIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound with a unique structure that includes a dimethylamino group, a tetrahydroquinoline ring, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Dimethylamino Group: This step involves the alkylation of an amine with dimethyl sulfate or a similar reagent.

    Formation of the Oxolane Moiety: This can be done through a cyclization reaction involving a diol and an acid catalyst.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
  • 2-(Dimethylamino)ethyl methacrylate

Uniqueness

N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-24(2)19(16-8-9-18-15(12-16)6-4-10-25(18)3)14-23-21(27)20(26)22-13-17-7-5-11-28-17/h8-9,12,17,19H,4-7,10-11,13-14H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKMFTRKLSEIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3CCCO3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.